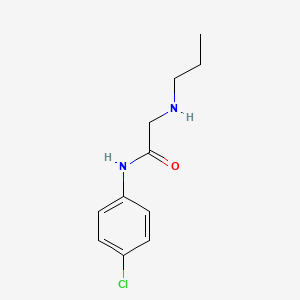
3-chloro-5-cyclopropyl-4-(4-fluorophenyl)-4H-1,2,4-triazole
Übersicht
Beschreibung
3-Chloro-5-cyclopropyl-4-(4-fluorophenyl)-4H-1,2,4-triazole, abbreviated as CFCF4T, is a heterocyclic compound with a wide range of applications in scientific research. It is a derivative of triazole, a five-membered ring structure which is composed of three nitrogen atoms and two carbon atoms. CFCF4T has been extensively studied due to its ability to act as an inhibitor of various enzymes and its potential in various laboratory experiments.
Wirkmechanismus
CFCF4T has been found to act as an inhibitor of various enzymes. It has been found to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. It has also been found to inhibit the activity of cyclooxygenase enzymes, which are involved in the synthesis of prostaglandins. Additionally, CFCF4T has been found to inhibit the activity of tyrosine kinases, which are involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
CFCF4T has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of cytochrome P450 enzymes, leading to a decrease in the metabolism of drugs and other compounds. It has also been found to inhibit the activity of cyclooxygenase enzymes, leading to a decrease in the synthesis of prostaglandins. Additionally, CFCF4T has been found to inhibit the activity of tyrosine kinases, leading to a decrease in the regulation of cell growth and differentiation.
Vorteile Und Einschränkungen Für Laborexperimente
CFCF4T has several advantages and limitations for use in laboratory experiments. One advantage of CFCF4T is its ability to act as an inhibitor of various enzymes. This allows researchers to study the effects of the inhibition of these enzymes on various biochemical and physiological processes. Additionally, CFCF4T has a relatively low toxicity, making it relatively safe to use in laboratory experiments. However, CFCF4T also has several limitations, such as its low solubility in water, which can make it difficult to use in certain experiments. Additionally, CFCF4T has a relatively short half-life, which can make it difficult to use in long-term experiments.
Zukünftige Richtungen
There are several potential future directions for the use of CFCF4T in scientific research. One potential direction is to explore its potential as an inhibitor of other enzymes and its effects on other biochemical and physiological processes. Additionally, further research could be conducted to investigate its potential as an inhibitor of cancer cells. Additionally, further research could be conducted to investigate its potential as an inhibitor of inflammation, as well as its potential effects on the immune system. Finally, further research could be conducted to investigate its potential as an inhibitor of drug metabolism, as well as its potential effects on drug absorption and distribution.
Wissenschaftliche Forschungsanwendungen
CFCF4T has been used in scientific research for a variety of applications. It has been used in the study of enzyme inhibition, as well as in the study of its biochemical and physiological effects. It has also been used in the study of drug metabolism, as well as in the study of its effects on cell growth and differentiation. Additionally, CFCF4T has been used in the study of its effects on the immune system, as well as in the study of its effects on cancer cells.
Eigenschaften
IUPAC Name |
3-chloro-5-cyclopropyl-4-(4-fluorophenyl)-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFN3/c12-11-15-14-10(7-1-2-7)16(11)9-5-3-8(13)4-6-9/h3-7H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLMNNHFAOPOZIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(N2C3=CC=C(C=C3)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401189615 | |
| Record name | 3-Chloro-5-cyclopropyl-4-(4-fluorophenyl)-4H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401189615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-5-cyclopropyl-4-(4-fluorophenyl)-4H-1,2,4-triazole | |
CAS RN |
1087792-20-8 | |
| Record name | 3-Chloro-5-cyclopropyl-4-(4-fluorophenyl)-4H-1,2,4-triazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1087792-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-5-cyclopropyl-4-(4-fluorophenyl)-4H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401189615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine](/img/structure/B1460739.png)



![1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1460749.png)
![N-[3-(Methylthio)benzyl]propan-2-amine](/img/structure/B1460752.png)


amine](/img/structure/B1460755.png)


